(5E)-5-{3-bromo-4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5E)-5-({3-BROMO-4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a diazinane-2,4,6-trione core, substituted with brominated phenyl groups and a dimethylphenyl group, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({3-BROMO-4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The starting materials often include brominated phenols and diazinane-2,4,6-trione derivatives. Key steps in the synthesis may involve:
Bromination: Introduction of bromine atoms into the phenyl rings using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: Substitution of hydroxyl groups with methoxy groups using methyl iodide and a base such as potassium carbonate.
Condensation: Formation of the diazinane-2,4,6-trione core through condensation reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for bromination and methoxylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound (5E)-5-({3-BROMO-4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The brominated phenyl groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove bromine atoms or reduce carbonyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of de-brominated or reduced carbonyl compounds.
Substitution: Formation of substituted derivatives with new functional groups replacing bromine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential interactions with biological macromolecules can be studied. It may serve as a probe for understanding enzyme mechanisms or as a lead compound for drug discovery.
Medicine
The compound’s structural features suggest potential pharmacological activities. It could be investigated for its effects on various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5E)-5-({3-BROMO-4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl groups and the diazinane-2,4,6-trione core may facilitate binding to specific sites on proteins, modulating their activity. The compound’s effects could be mediated through pathways involving oxidative stress, signal transduction, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with aniline rings substituted with chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.
Triple bonds: Chemical bonds involving six bonding electrons, stronger than single or double bonds.
Uniqueness
The uniqueness of (5E)-5-({3-BROMO-4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of brominated phenyl groups and a diazinane-2,4,6-trione core. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C26H20Br2N2O4 |
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Molecular Weight |
584.3 g/mol |
IUPAC Name |
(5E)-5-[[3-bromo-4-[(4-bromophenyl)methoxy]phenyl]methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H20Br2N2O4/c1-15-9-16(2)11-20(10-15)30-25(32)21(24(31)29-26(30)33)12-18-5-8-23(22(28)13-18)34-14-17-3-6-19(27)7-4-17/h3-13H,14H2,1-2H3,(H,29,31,33)/b21-12+ |
InChI Key |
XRRRZQCCNAAIEK-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Br)Br)/C(=O)NC2=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)Br)Br)C(=O)NC2=O)C |
Origin of Product |
United States |
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